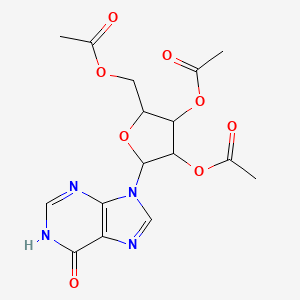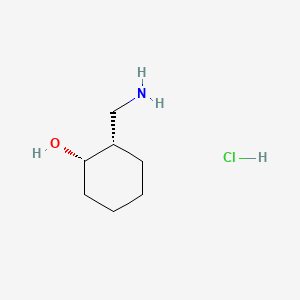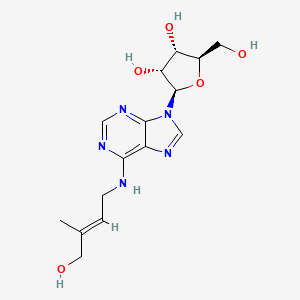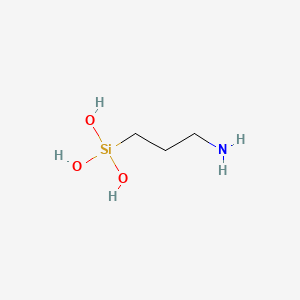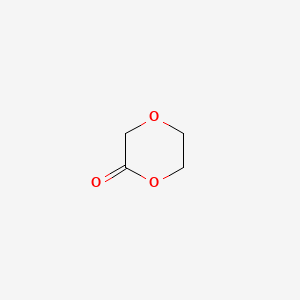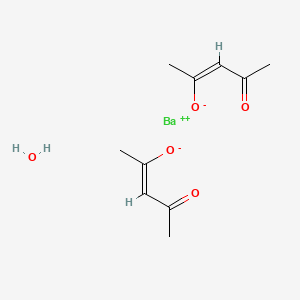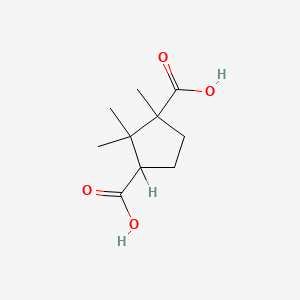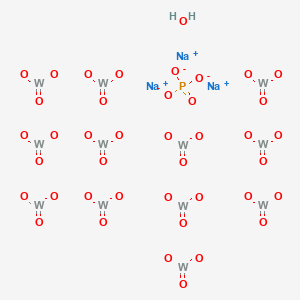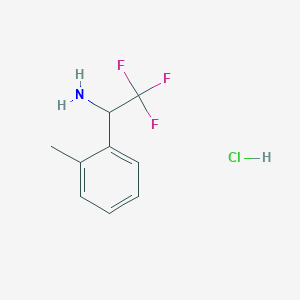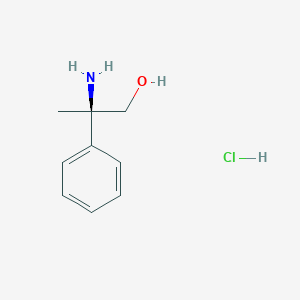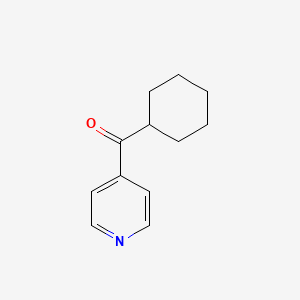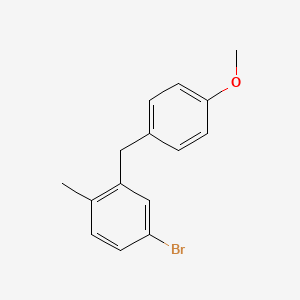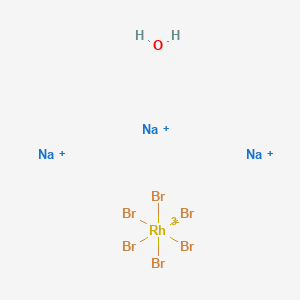
Sodium hexabromorhodate(III) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hexabromorhodate(III) hydrate is a chemical compound with the formula Na₃RhBr₆·xH₂O. It is a coordination complex of rhodium in the +3 oxidation state, with bromide ions and water molecules as ligands. This compound is known for its applications in various fields of research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Sodium hexabromorhodate(III) hydrate can be synthesized by reacting rhodium(III) chloride with an excess of sodium bromide in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows:
RhCl3+6NaBr+xH2O→Na3RhBr6⋅xH2O+3NaCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, concentration, and pH. The product is then purified through crystallization and filtration processes to obtain high-purity this compound.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions where rhodium changes its oxidation state.
Substitution Reactions: The bromide ligands in this compound can be substituted with other ligands such as chloride or iodide under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize rhodium(III) to higher oxidation states.
Reducing Agents: Sodium borohydride or hydrazine can reduce rhodium(III) to lower oxidation states.
Substitution Reagents: Halide salts such as sodium chloride or sodium iodide can be used for ligand substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state rhodium complexes.
Reduction Products: Lower oxidation state rhodium complexes.
Substitution Products: Complexes with different halide ligands.
科学的研究の応用
Sodium hexabromorhodate(III) hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials and as a precursor for other rhodium-based compounds.
作用機序
The mechanism of action of sodium hexabromorhodate(III) hydrate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include ligand exchange, redox reactions, and coordination with biological molecules.
類似化合物との比較
Sodium hexachlororhodate(III): Similar structure but with chloride ligands instead of bromide.
Sodium hexaiodorhodate(III): Similar structure but with iodide ligands instead of bromide.
Sodium hexabromopalladate(II): Similar structure but with palladium instead of rhodium.
Uniqueness: Sodium hexabromorhodate(III) hydrate is unique due to the specific properties imparted by the bromide ligands and the rhodium center. These properties include distinct redox behavior, catalytic activity, and potential biological interactions that differ from its chloride and iodide analogs.
特性
IUPAC Name |
trisodium;hexabromorhodium(3-);hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.3Na.H2O.Rh/h6*1H;;;;1H2;/q;;;;;;3*+1;;+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLQOXLAAOOAFO-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].[Na+].Br[Rh-3](Br)(Br)(Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H2Na3ORh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
